molecular formula C20H26O3 B14582294 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid CAS No. 61322-75-6

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid

Cat. No.: B14582294
CAS No.: 61322-75-6
M. Wt: 314.4 g/mol
InChI Key: QFYNMSOTIXOCFT-MSOLQXFVSA-N
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Description

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid is a complex organic compound characterized by its unique cyclopentene ring structure with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-{(1R,5R)-4-Oxo-5-[(2Z)-2-penten-1-yl]-2-cyclopenten-1-yl}octanoate
  • 8-{(1S,5S)-4-Oxo-5-[(2Z)-2-penten-1-yl]-2-cyclopenten-1-yl}octanoic acid

Uniqueness

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid is unique due to its specific structural features, such as the phenylethyl substituent and the cyclopentene ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61322-75-6

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H26O3/c21-19-15-14-17(13-12-16-8-4-3-5-9-16)18(19)10-6-1-2-7-11-20(22)23/h3-5,8-9,14-15,17-18H,1-2,6-7,10-13H2,(H,22,23)/t17-,18+/m1/s1

InChI Key

QFYNMSOTIXOCFT-MSOLQXFVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H]2C=CC(=O)[C@H]2CCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC2C=CC(=O)C2CCCCCCC(=O)O

Origin of Product

United States

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